molecular formula C6H13NO2 B13629311 (3-Methoxy-1-methylazetidin-3-yl)methanol

(3-Methoxy-1-methylazetidin-3-yl)methanol

Cat. No.: B13629311
M. Wt: 131.17 g/mol
InChI Key: LSPYJWFVZYAOEV-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylazetidin-3-yl)methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-methylazetidin-3-yl)methanol typically involves the reaction of appropriate azetidine derivatives with methanol under controlled conditions. One common method involves the use of (3-methylazetidin-3-yl)methanol hydrochloride as a starting material . The reaction conditions often include the use of a base to neutralize the hydrochloride salt and facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-methylazetidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a different alcohol or amine derivative.

Scientific Research Applications

(3-Methoxy-1-methylazetidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylazetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylazetidin-3-yl)methanol: A closely related compound with similar structural features.

    1-(3-Methoxy-1-methylazetidin-3-yl)methanamine: Another derivative with potential biological activity.

Uniqueness

(3-Methoxy-1-methylazetidin-3-yl)methanol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxy group and azetidine ring make it a versatile compound for various applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3-methoxy-1-methylazetidin-3-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-7-3-6(4-7,5-8)9-2/h8H,3-5H2,1-2H3

InChI Key

LSPYJWFVZYAOEV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(CO)OC

Origin of Product

United States

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